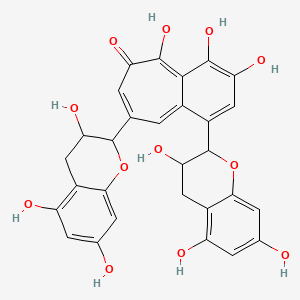
Theaflavine;(-)-Theaflavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theaflavine;(-)-Theaflavin is a polyphenolic compound predominantly found in black tea. It is formed during the fermentation process of tea leaves, where catechins are oxidized. This compound is known for its distinctive reddish-orange color and contributes to the flavor and health benefits of black tea. This compound has garnered significant attention due to its potential antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Theaflavine;(-)-Theaflavin can be synthesized through the oxidative coupling of catechins, specifically epicatechin and epigallocatechin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide under controlled pH and temperature conditions to facilitate the formation of theaflavins.
Industrial Production Methods: In the industrial setting, this compound is produced during the fermentation of tea leaves. The process involves withering, rolling, and oxidizing the leaves, which leads to the enzymatic conversion of catechins to theaflavins. The conditions such as temperature, humidity, and duration of fermentation are carefully controlled to optimize the yield of theaflavins.
Análisis De Reacciones Químicas
Types of Reactions: Theaflavine;(-)-Theaflavin undergoes various chemical reactions, including:
Oxidation: Theaflavins can be further oxidized to form thearubigins, which are larger polyphenolic compounds.
Reduction: Under certain conditions, theaflavins can be reduced back to catechins.
Substitution: Theaflavins can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, ascorbic acid.
Conditions: Reactions are typically carried out in aqueous solutions at controlled pH and temperature.
Major Products Formed:
Thearubigins: Formed through further oxidation of theaflavins.
Catechins: Formed through the reduction of theaflavins.
Aplicaciones Científicas De Investigación
Theaflavine;(-)-Theaflavin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic oxidation and polymerization reactions.
Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.
Medicine: Explored for its potential therapeutic effects in cancer prevention, cardiovascular health, and neuroprotection.
Industry: Utilized in the food and beverage industry for its antioxidant properties and as a natural colorant.
Mecanismo De Acción
Theaflavine;(-)-Theaflavin exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways.
Cardiovascular Benefits: Improves endothelial function and reduces blood pressure by enhancing nitric oxide production.
Comparación Con Compuestos Similares
Theaflavine;(-)-Theaflavin is unique among polyphenols due to its specific structure and formation process. Similar compounds include:
Catechins: Found in green tea, catechins are the precursors to theaflavins and have similar antioxidant properties.
Thearubigins: Larger polyphenolic compounds formed from the oxidation of theaflavins, contributing to the color and flavor of black tea.
Flavonoids: A broad class of polyphenolic compounds found in various plants, with diverse biological activities.
This compound stands out due to its specific formation during tea fermentation and its potent biological activities, making it a compound of significant interest in both research and industry.
Propiedades
Fórmula molecular |
C29H24O12 |
|---|---|
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38) |
Clave InChI |
IPMYMEWFZKHGAX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


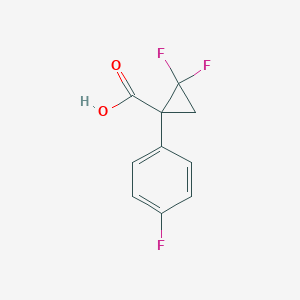
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
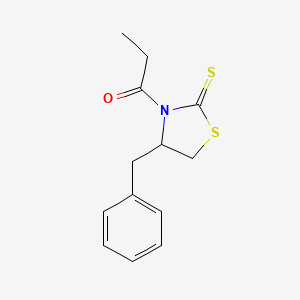
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
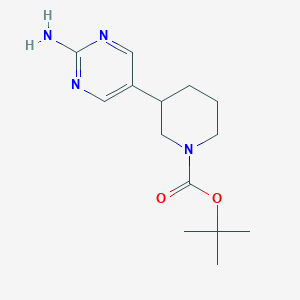

![rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)
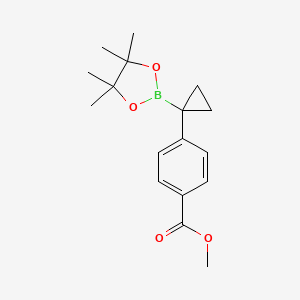
![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)
![9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B15127112.png)
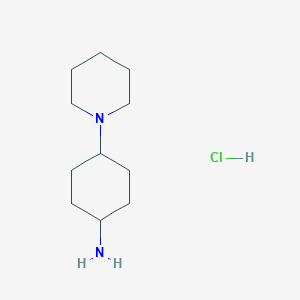
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)

